Isobutyl chloroformate

Catalog No.
S571495
CAS No.
543-27-1
M.F
C5H9ClO2
(CH3)2CHCH2OCOCl
C5H9ClO2
M. Wt
136.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl chloroformate

CAS Number

543-27-1

Product Name

Isobutyl chloroformate

IUPAC Name

2-methylpropyl carbonochloridate

Molecular Formula

C5H9ClO2
(CH3)2CHCH2OCOCl
C5H9ClO2

Molecular Weight

136.58 g/mol

InChI

InChI=1S/C5H9ClO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3

InChI Key

YOETUEMZNOLGDB-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)Cl

Solubility

Solubility in water: reaction

Synonyms

Chloroformic Acid Isobutyl Ester; 2-Methylpropyl Carbonochloridate; 2-Methylpropyl Chloroformate; Chlorocarbonic Acid Isobutyl Ester; Chloroformic Acid Isobutyl Ester; IBCF; Isobutoxycarbonyl Chloride; Isobutyl Carbonochloridate; Isobutyl Chloridocar

Canonical SMILES

CC(C)COC(=O)Cl

Peptide Synthesis:

Isobutyl chloroformate is primarily used as a coupling reagent in peptide synthesis. [, ] It activates the carboxyl groups of amino acids, allowing them to form peptide bonds with other amino acids. This process enables researchers to create customized peptide sequences for various applications, such as studying protein function, developing new drugs, and designing biomaterials. []

Other Applications:

While its primary application lies in peptide synthesis, isobutyl chloroformate can also be used in other research areas:

  • Preparation of specific esters: By reacting with various alcohols, isobutyl chloroformate can be used to synthesize specific esters, which are important functional groups in many organic molecules. []
  • Conversion to peroxydicarbonates: Isobutyl chloroformate can be converted into peroxydicarbonates, which serve as free radical initiators for polymerizing various monomers like vinyl chloride and ethylene. []

Isobutyl chloroformate is an organic compound with the chemical formula ClCOOCH₂CH(CH₃)₂ and a molecular weight of 136.58 g/mol. It is classified as a chloroformate ester, specifically the isobutyl ester of chloroformic acid. This compound appears as a colorless to light yellow liquid and is known for its flammability and corrosive properties. It is primarily utilized in organic synthesis, particularly for the formation of carbamates and urethanes from amines and alcohols .

Isobutyl chloroformate is a hazardous compound and requires proper handling procedures. Here are some key safety concerns:

  • Toxicity: IBCF is harmful if swallowed, inhaled, or absorbed through the skin []. It can cause severe skin burns, eye damage, and respiratory problems [].
  • Flammability: IBCF is a flammable liquid with a low flash point, posing a fire hazard [].
  • Reactivity: IBCF reacts violently with water, releasing hydrochloric acid fumes [].
, including:

  • Formation of Carbamates: It reacts with amines to produce carbamates, which are important intermediates in pharmaceuticals and agrochemicals.
  • Synthesis of Urethanes: The compound can react with alcohols to form urethanes, a class of compounds used in the production of polymers and coatings .
  • Decomposition: Upon combustion, isobutyl chloroformate decomposes to release toxic and corrosive fumes, including hydrogen chloride. It also reacts with water, producing hydrochloric acid and other byproducts .

The synthesis of isobutyl chloroformate can be achieved through several methods:

  • Direct Reaction: It can be synthesized by reacting isobutanol with phosgene or thionyl chloride in the presence of a base. This method allows for the formation of isobutyl chloroformate under controlled conditions.
  • Mixed Anhydride Formation: Another approach involves using mixed anhydrides formed from amino acids and isobutyl chloroformate. This method has been explored in the context of synthesizing derivatives for analytical applications .

Isobutyl chloroformate has several notable applications:

  • Organic Synthesis: Widely used as a reagent in organic chemistry for synthesizing carbamates and urethanes.
  • Analytical Chemistry: Employed in preparing volatile derivatives for gas chromatography, particularly in analyzing amino acids and other biomolecules .
  • Pharmaceuticals: Its derivatives are often utilized in drug formulation processes due to their biological activity.

Interaction studies involving isobutyl chloroformate primarily focus on its reactivity with various nucleophiles such as amines and alcohols. These studies help elucidate the mechanisms by which it forms carbamates and urethanes, providing insights into optimizing reaction conditions for better yields in synthetic applications. Additionally, its interactions with moisture highlight safety concerns regarding storage and handling due to the production of corrosive hydrochloric acid upon contact with water .

Isobutyl chloroformate shares similarities with several other chloroformate esters. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
Isopropyl chloroformateC₄H₇ClO₂More commonly used in industrial applications
Ethyl chloroformateC₄H₅ClO₂Lower boiling point; often used in laboratory settings
Benzyl chloroformateC₈H₇ClO₂Aromatic compound; used in more specialized syntheses

Isobutyl chloroformate is unique due to its branched structure, which influences its reactivity profile compared to linear counterparts like ethyl chloroformate. Its specific applications in synthesizing biologically active compounds further distinguish it from other similar compounds .

Traditional Synthesis Approaches

Reaction with Phosgene

The conventional synthesis of isobutyl chloroformate involves the direct reaction of isobutanol with phosgene (COCl₂). This fundamental reaction proceeds according to the following equation:

COCl₂ + C₄H₉OH → C₅H₉ClO₂ + HCl

This nucleophilic acyl substitution reaction occurs when the hydroxyl group of isobutanol attacks the carbonyl carbon of phosgene, resulting in the formation of the chloroformate ester and hydrogen chloride as a byproduct. The reaction is typically conducted under carefully controlled conditions due to the high toxicity and reactivity of phosgene.

One established method involves bubbling phosgene into cooled isobutanol (maintained at 0-5°C) in an inert solvent such as toluene. The temperature control is critical during this process to prevent unwanted side reactions, including the formation of dialkyl carbonates that can occur at elevated temperatures.

Table 1: Key Reaction Parameters for Isobutyl Chloroformate Synthesis

ParameterOptimal ConditionFunction
Temperature0-5°C (initial reaction)Prevents formation of side products
SolventToluene or other inert solventsFacilitates reaction and minimizes hydrolysis
Phosgene:Isobutanol ratio1:1 molar ratioOptimizes conversion and purity
Reaction environmentAnhydrous, inert atmospherePrevents moisture-induced degradation
CatalystNone typically required-

A patented approach described by US Patent 3966786A involves atomizing the alcohol component into a fog state using the vapor pressure of phosgene under isothermic conditions. This technique enhances the contact surface area between reactants, allowing the reaction to proceed almost instantaneously. The reaction takes place in a specially designed reactor where the atomized alcohol particles are formed with the aid of phosgene vapor pressure.

Purification and Yield Optimization

After the initial reaction, the crude isobutyl chloroformate requires purification to remove unreacted starting materials, hydrogen chloride, and potential byproducts. The conventional purification process typically follows these steps:

  • Initial purging with dry air for approximately 2 hours to remove excess phosgene and hydrogen chloride
  • Vacuum distillation to isolate the pure product
  • Further cooling to remove any unreacted alcohol through washing

Several factors significantly influence the yield and purity of isobutyl chloroformate:

Temperature Control: Maintaining optimal temperature during both reaction and purification is critical. The reaction zone temperature typically ranges from 60-64°C to ensure complete conversion while minimizing side reactions.

Reaction Time: One advantage of modern synthesis methods is the remarkably short throughput time, typically 13-16 seconds, which helps prevent decomposition of the product.

Stoichiometry: Precise control of reactant ratios is essential. Experimental data shows that optimized processes can achieve yields of 88-92% based on alcohol consumption and 96-98% based on phosgene utilization.

Separation Techniques: Efficient separation of hydrogen chloride from the chloroformate product is crucial. This is typically achieved through condensation processes where the cooling surfaces regulate the temperature of the chloroformate to between 30-60°C (optimally 35-45°C).

Table 2: Yield Optimization for Various Alcohols in Chloroformate Synthesis

Starting AlcoholReaction TemperatureThroughput TimeRaw Product YieldPure Chloroformate YieldYield Based on AlcoholYield Based on Phosgene
Methanol64°C13 seconds1,012.7 g/hr962.7 g/hr88%96%
Ethanol120°C14 seconds1,215.9 g/hr1,127.9 g/hr92%98%
Isopropanol60°C16 seconds1,329.4 g/hr1,274.4 g/hr90%96%

These optimization metrics demonstrate that the process can be effectively applied to various alcohols, including isobutanol, with consistently high yields.

Continuous Flow Synthesis

Microchannel Reactor Design

Recent innovations in chemical processing have led to the development of continuous flow synthesis methods for chloroformates, representing a significant advancement over traditional batch processes. Continuous flow reactors, particularly microchannel designs, offer precise control over reaction parameters and enhanced safety profiles.

A state-of-the-art continuous flow reactor for chloroformate synthesis typically comprises several integrated modules:

  • Preheating Module: Prepares reactants at optimal temperature
  • Mixing Module: Ensures efficient combination of phosgene and alcohol
  • Reaction Module: Where the primary conversion occurs
  • Quenching Module: Rapidly terminates the reaction and stabilizes the product

The detailed reactor design, as described in patents, includes:

Atomizer Zone: Where alcohol is atomized into a fog state using phosgene vapor pressure, creating microscopic droplets that maximize surface area for reaction.

Reaction Zone: Features heating elements (coils and jackets) and potentially light sources to provide activation energy. The reaction occurs under isothermic conditions, preventing temperature gradients that could lead to inconsistent product quality.

Charged Zone: Contains materials with large specific surface areas (such as glass wool) to facilitate the termination of the atomized state.

Condensation Zone: Equipped with cooling coils and jackets to regulate the temperature of the chloroformate product.

Removal Zone: Includes a pulsing device (such as a positive displacement pump or membrane pump) to create alternating pressure pulses that reduce throughput time. This zone contains separate outlets for hydrogen chloride gas and the chloroformate product.

Table 3: Components of a Continuous Flow Microchannel Reactor

Reactor ComponentFunctionDesign Features
AtomizerCreates alcohol fog with phosgeneUtilizes vapor pressure for atomization
Reaction ZonePrimary conversion siteHeating coils, jackets, possible light source
Charged ZoneTerminates atomized stateLarge surface area materials (e.g., glass wool)
Condensation ZoneProduct cooling and stabilizationInternal cooling coil, cooling jacket
Removal ZoneProduct separation and collectionPulsing device, separate outlets for product and HCl

The microchannel design enhances heat transfer efficiency, allowing for precise temperature control throughout the process. This is particularly important for chloroformate synthesis, where exothermic reactions must be carefully managed to prevent runaway conditions.

Advantages Over Batch Processes

Continuous flow synthesis of isobutyl chloroformate offers numerous advantages over traditional batch processes, making it increasingly preferred for industrial-scale production:

1. Enhanced Efficiency and Productivity

The continuous flow synthesis method significantly shortens reaction time and improves overall efficiency. With throughput times as low as 13-16 seconds compared to hours in batch processes, production capacity is substantially increased. This allows for higher production volumes using smaller equipment footprints.

2. Superior Safety Profile

The continuous flow approach addresses one of the primary concerns in chloroformate synthesis—the handling of highly toxic phosgene. By using smaller quantities of phosgene at any given time and providing controlled containment, the process minimizes exposure risks. This "chemistry on demand" approach reduces the inventory of hazardous materials present in the production facility.

3. Improved Product Quality

Continuous flow reactors provide consistent reaction conditions, resulting in higher product purity and reduced batch-to-batch variation. The isothermic conditions throughout the reaction zone prevent temperature gradients that can lead to side reactions and impurities.

4. Economic Benefits

Despite the potentially higher initial investment for specialized equipment, continuous flow systems offer compelling economic advantages:

  • Smaller reaction vessels made from less expensive materials due to reduced corrosion concerns
  • Lower energy consumption due to efficient heat transfer
  • Reduced waste generation and solvent usage
  • Higher space-time yields (productivity per reactor volume)

5. Environmental Considerations

The continuous flow synthesis approach aligns with green chemistry principles by:

  • Minimizing reagent use through precise control of stoichiometry
  • Reducing waste generation through higher conversion rates
  • Lowering energy requirements per unit of product
  • Improving safety profiles, which reduces the risk of environmentally damaging incidents

Table 4: Comparison of Batch vs. Continuous Flow Synthesis of Isobutyl Chloroformate

ParameterBatch ProcessContinuous Flow ProcessAdvantage of Continuous Flow
Reaction timeHoursSeconds (13-16s)>95% reduction in processing time
Phosgene handlingLarger quantitiesSmall amounts "on demand"Significantly improved safety
Temperature controlTemperature gradients commonIsothermic conditionsBetter product quality and yield
Reactor sizeLargeSmallReduced capital cost and footprint
ScalabilityStep changes requiredLinear scaling possibleEasier transition to production scale
Yield (based on alcohol)Variable, typically lowerConsistent 88-92%Higher material efficiency
Environmental impactHigher solvent use and wasteReduced waste generationMore sustainable process

The continuous flow synthesis methodology "solves the instability factor of phosgene used in the amplification production process and is more beneficial to industrial amplification production". This approach represents the cutting edge of modern chemical manufacturing, offering a safer, more efficient, and environmentally responsible route to isobutyl chloroformate production.

Physical Description

Isobutyl chloroformate appears as a colorless to light-colored liquid. Insoluble in water and denser than water. Very corrosive to skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Combustible.
COLOURLESS LIQUID WITH PUNGENT ODOUR.

XLogP3

2.8

Boiling Point

128.8 °C
129 °C

Flash Point

27 °C c.c.

Vapor Density

Relative vapor density (air = 1): 4.71

Density

1.04 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.04

LogP

1.54 (calculated)

UNII

6S785TC0OB

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (87.72%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (15.79%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (12.28%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (71.93%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

8.35 mmHg
Vapor pressure, kPa at 20 °C: 2.2

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

543-27-1

Wikipedia

Isobutyl chlorocarbonate

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

General Manufacturing Information

Carbonochloridic acid, 2-methylpropyl ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types